Dodecyltrimethylammonium bromide (DTAB) is a versatile quaternary ammonium compound with a wide range of applications in scientific research, particularly in the fields of cell biology and biochemistry []. Its unique properties make it a valuable tool for various research techniques, including:
DTAB effectively disrupts non-covalent interactions such as hydrophobic interactions and electrostatic forces that hold proteins in their folded state or bound to membranes [, ]. This allows DTAB to solubilize membrane-bound proteins and peptides, making them accessible for further analysis and characterization in proteomic research [].
DTAB can be used to disrupt cell membranes and precipitate nucleic acids, including DNA, from biological samples []. This property is employed in various DNA extraction protocols, particularly for isolating genomic DNA from tissues and microorganisms.
DTAB can disrupt cell membranes, leading to cell lysis and the release of intracellular components []. This property is valuable in various research applications, such as studying cellular components, isolating organelles, and analyzing intracellular enzymes and metabolites.
DTAB also finds applications in other areas of scientific research, including:
Dodecyltrimethylammonium bromide (DTAB), also known as lauryltrimethylammonium bromide, is a cationic surfactant []. It belongs to the class of quaternary ammonium compounds, meaning the nitrogen atom is bonded to four alkyl groups (dodecyl in this case) and a single bromide ion (Br⁻). DTAB is a widely used compound in scientific research, particularly in cell biology and biochemistry [].
The DTAB molecule consists of two main parts: a long, hydrophobic hydrocarbon tail (dodecyl group) and a positively charged head group (trimethylammonium, N(CH3)3⁺). The dodecyl tail has 12 carbon atoms (C12) and is responsible for the molecule's surfactant properties. The trimethylammonium head group is hydrophilic (water-loving) due to its positive charge, which can interact with negatively charged molecules like proteins and nucleic acids [].
DTAB can be synthesized by reacting a tertiary amine (like trimethylamine) with a long-chain alkyl bromide (dodecyl bromide) [].
N(CH3)3 + C12H25Br -> C12H25N(CH3)3Br
Under high temperatures, DTAB can decompose into trimethylamine, dodecylene (alkene with 12 carbons), and hydrogen bromide [].
DTAB can participate in various reactions due to its cationic nature. Here are some examples:
The mechanism of action of DTAB depends on the specific application. Here are two key mechanisms:
DTAB is a skin, eye, and respiratory irritant []. It can also be harmful if swallowed. Here are some safety considerations:
Acute Toxic;Irritant;Environmental Hazard